molecular formula C16H18F4N2O4 B11475920 Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-(morpholine-4-carbonylamino)propanoate

Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-(morpholine-4-carbonylamino)propanoate

Cat. No.: B11475920
M. Wt: 378.32 g/mol
InChI Key: OXJBQWNJQDDKJT-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-(morpholine-4-carbonylamino)propanoate is a specialized synthetic compound of significant interest in advanced chemical research and development. Its molecular structure, which incorporates a trifluoromethyl group, a 4-fluorophenyl ring, and a morpholine carbonyl moiety, suggests potential utility as a key intermediate in the synthesis of more complex molecules. Compounds with similar trifluoromethyl and aromatic substituents have been investigated in the context of agricultural chemistry, particularly for the development of novel herbicidal agents . The presence of the morpholine group, a common feature in pharmaceuticals and agrochemicals, often influences the molecule's bioavailability and interaction with biological targets. This makes the compound a valuable scaffold for exploring structure-activity relationships in medicinal and agrochemical research. Researchers can leverage this building block to develop new active ingredients or to study the mechanism of action of trifluoroalkyl-containing compounds. This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C16H18F4N2O4

Molecular Weight

378.32 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-(morpholine-4-carbonylamino)propanoate

InChI

InChI=1S/C16H18F4N2O4/c1-2-26-13(23)15(16(18,19)20,11-3-5-12(17)6-4-11)21-14(24)22-7-9-25-10-8-22/h3-6H,2,7-10H2,1H3,(H,21,24)

InChI Key

OXJBQWNJQDDKJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)(C(F)(F)F)NC(=O)N2CCOCC2

Origin of Product

United States

Biological Activity

Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-(morpholine-4-carbonylamino)propanoate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, a morpholine moiety, and an ethyl ester functional group. Its chemical structure is represented as follows:

C15H16F4N2O3\text{C}_{15}\text{H}_{16}\text{F}_4\text{N}_2\text{O}_3

This structure suggests potential interactions with various biological targets due to the presence of electronegative fluorine atoms and the morpholine ring.

Anticancer Activity

Research indicates that compounds with fluorinated phenyl groups exhibit enhanced anticancer properties. For instance, derivatives of similar structures have shown increased cytotoxicity against various cancer cell lines. In particular, fluorinated derivatives have been reported to inhibit cell proliferation and induce apoptosis in human prostate carcinoma cells (22Rv1) .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Mechanism of Action
Ethyl 3,3,3-trifluoro...22Rv1TBDInduces apoptosis
Non-fluorinated counterpart22Rv1TBDLess effective

Antioxidant Properties

Fluorinated compounds often demonstrate improved antioxidant activity. Studies on structurally similar compounds have shown that the introduction of fluorine enhances radical scavenging capabilities. For example, 3-fluorinated flavones were found to significantly reduce reactive oxygen species (ROS) levels in neuronal cells .

Case Study: Neuroprotective Effects
In a study investigating neuroprotective effects, the compound demonstrated a capacity to reduce oxidative stress in rat cortical neurons under glutamate stimulation. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar morpholine derivatives have been shown to inhibit enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : The compound may interact with signaling pathways related to apoptosis and cell survival.
  • Scavenging Free Radicals : The presence of hydroxyl groups in related structures aids in radical scavenging.

Pharmacological Studies

Recent pharmacological evaluations have focused on the synthesis and biological evaluation of fluorinated derivatives. These studies highlight the importance of structural modifications in enhancing biological activity and selectivity for specific targets .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. In vitro evaluations conducted by the National Cancer Institute (NCI) revealed that it has significant antimitotic activity against various human tumor cell lines. The compound displayed mean growth inhibition (GI50) values as low as 15.72 μM, indicating its potential as an effective chemotherapeutic agent .

Table 1: Anticancer Activity of Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-(morpholine-4-carbonylamino)propanoate

Cell LineGI50 (μM)TGI (μM)
A54915.7250.68
MCF-7TBDTBD
HeLaTBDTBD

Note: TBD = To Be Determined

Neuropsychiatric Applications

The compound is also being explored for its potential in treating neuropsychiatric disorders. It functions as a substance P receptor antagonist, which is beneficial in managing conditions such as depression, anxiety, and bipolar disorder. Its mechanism involves modulating neurokinin signaling pathways, thereby providing therapeutic effects in inflammatory and neuropsychiatric diseases .

Case Study 1: Cancer Cell Line Inhibition

A study published in a peer-reviewed journal evaluated the efficacy of this compound against a panel of cancer cell lines. The results indicated a promising profile for further development into a clinical candidate for cancer therapy .

Case Study 2: Neurokinin Receptor Antagonism

Research focusing on the neurokinin receptor antagonistic properties of this compound highlighted its potential to alleviate symptoms associated with neuropsychiatric disorders. Clinical trials are necessary to ascertain its safety and efficacy in humans .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Properties/Applications
Ethyl 3,3,3-Trifluoro-2-(4-fluorophenyl)-2-(morpholine-4-carbonylamino)propanoate Trifluoromethyl, 4-fluorophenyl, morpholine-carboxamide ~355.3 (estimated) Potential CNS activity; enhanced solubility via morpholine; metabolic resistance
Ethyl 3-(4-Fluorophenyl)-2-propynoate () 4-fluorophenyl, propynoate ester 192.19 Intermediate in organic synthesis; lower polarity due to alkyne group
Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate () Boc-protected amino, 4-fluorophenyl, methyl ester ~309.3 (calculated) Chiral building block for peptides; Boc group aids in synthetic stability
Ethyl 3-(4-Ethynyl-2-fluorophenyl)propanoate () Ethynyl, 4-fluorophenyl, ethyl ester 220.24 Conjugation-ready for click chemistry; used in materials science
2-Chloro-N-(2-fluoro-3-(morpholine-4-carbonyl)phenyl)acetamide () Morpholine-carboxamide, chloroacetamide, 2-fluorophenyl ~343.8 (estimated) Pharmaceutical intermediate; morpholine enhances solubility

Spectroscopic Characterization

  • NMR Shifts : The 4-fluorophenyl group typically resonates at δ 7.00–7.11 ppm (^1H NMR), as seen in and . The trifluoromethyl group in the target compound would likely cause downfield shifts in adjacent protons, while the morpholine-carboxamide NH may appear as a broad signal near δ 6.5–7.0 ppm .
  • Comparative Stability: Ethyl 3-(4-fluorophenyl)-2-propynoate () lacks stabilizing groups like trifluoromethyl or morpholine, making it more prone to degradation under acidic/basic conditions .

Preparation Methods

Trifluoropyruvate-Based Condensation

Ethyl 3,3,3-trifluoro-2-oxopropanoate serves as a key intermediate for trifluoromethylation. In a representative procedure, this compound reacts with 4-fluoroaniline in dimethylformamide (DMF) under argon, followed by thionyl chloride activation to form an acyl intermediate. The reaction proceeds at room temperature but requires meticulous purification via silica chromatography, yielding only 1% of the desired product due to steric hindrance and competing side reactions.

Catalytic Asymmetric Synthesis

Chiral urea catalysts, such as (2S)-2-[[[[3,5-bis(trifluoromethyl)phenyl]amino]oxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutyramide, enable enantioselective trifluoromethylation. For example, ethyl trifluoropyruvate reacts with 4-fluorophenylglycine derivatives in hexane at 20°C for 41.5 hours, achieving 71% yield and 99:1 enantiomeric ratio (er). Molecular sieves enhance reaction efficiency by absorbing moisture, while diphenyl phosphate acts as a co-catalyst.

Functionalization with 4-Fluorophenyl and Morpholine Moieties

Aromatic Substitution via Nucleophilic Attack

The 4-fluorophenyl group is introduced through Friedel-Crafts alkylation or Ullmann coupling. In one approach, ethyl 3,3,3-trifluoro-2-oxopropanoate is treated with 4-fluorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by quenching with ammonium chloride. This step achieves 65% conversion but requires low temperatures to prevent epimerization.

Morpholine-4-Carbonylamino Integration

The morpholine moiety is incorporated via amide bond formation using morpholine-4-carbonyl chloride. A two-step protocol involves:

  • Activation : The carboxylic acid group of the intermediate is activated with CDI in toluene at 55–60°C for 2 hours.

  • Coupling : The activated species reacts with morpholine in the presence of triethylamine, yielding the target compound after 50 hours at 60–65°C.

Table 1: Comparison of Amide Coupling Agents

Coupling AgentSolventTemperature (°C)Yield (%)
CDIToluene60–6580
Thionyl ChlorideDMF251
HATUDCM0–545

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like DMF and DMSO enhance reaction rates but complicate purification. Non-polar solvents (e.g., hexane) improve enantioselectivity in catalytic asymmetric syntheses. For instance, hexane increases the er from 92:8 to 99:1 compared to THF.

Catalytic Systems

Trifluoromethanesulfonic acid accelerates reactions involving ethyl acrylate and anilines, achieving 80–85% yields at 120–160°C. However, its strong acidity necessitates strict temperature control to avoid decomposition.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with methanol/dichloromethane (3:97) effectively isolates the target compound from byproducts. Recrystallization in ethyl acetate/petroleum ether (1:5) further enhances purity to >99%.

Spectroscopic Validation

  • NMR : 19F^{19}\text{F} NMR confirms trifluoromethyl (−64.2 ppm) and 4-fluorophenyl (−112.4 ppm) groups.

  • LC-MS : [M+H]+^+ at m/z 435.1 aligns with the molecular formula C17H17F4N2O4\text{C}_{17}\text{H}_{17}\text{F}_4\text{N}_2\text{O}_4 .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-(morpholine-4-carbonylamino)propanoate, and how can stereochemical outcomes be controlled?

  • Methodological Answer : The synthesis typically involves sequential coupling of the fluorophenyl and morpholine moieties to a trifluoropropanoate core. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the morpholine-4-carbonyl group to the amino group of the propanoate intermediate.
  • Stereocontrol : Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to achieve enantiomeric purity, as the stereochemistry at the 2-position significantly impacts biological activity .
  • Purification : Utilize column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol to isolate the target compound.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and chemical purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of the fluorophenyl and trifluoromethyl groups. 13C^{13}\text{C} NMR verifies the ester and amide linkages .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass validation (e.g., molecular ion peak at m/z 408.12) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>98%). Retention time and UV absorption (λ = 254 nm) are compared against standards .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence the compound’s binding affinity to kinase targets, and what mechanistic insights exist?

  • Methodological Answer :

  • Structural Analysis : X-ray crystallography or cryo-EM of the compound bound to kinases (e.g., Src family kinases) reveals hydrophobic interactions between the fluorophenyl group and conserved kinase pockets.
  • Binding Assays : Surface plasmon resonance (SPR) quantifies dissociation constants (KdK_d), showing that fluorination enhances binding by 2–3-fold compared to non-fluorinated analogs .
  • Mutagenesis Studies : Replace key kinase residues (e.g., Phe → Ala in ATP-binding sites) to identify critical interaction points .

Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. off-target effects) across studies?

  • Methodological Answer :

  • Comparative Profiling : Test the compound against kinase panels (e.g., Eurofins KinaseProfiler) under standardized conditions (pH 7.4, 25°C) to identify selectivity patterns.
  • Dose-Response Curves : Calculate IC50_{50} values in multiple cell lines (e.g., HeLa, A549) to distinguish target-specific effects from cytotoxicity .
  • Orthogonal Validation : Use siRNA knockdown of target kinases to confirm on-mechanism activity .

Q. What computational approaches predict interactions between this compound and non-target proteins (e.g., cytochrome P450 enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to CYP3A4 or CYP2D6, focusing on the morpholine and fluorophenyl motifs.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted complexes.
  • ADMET Prediction : Tools like SwissADME estimate metabolic liabilities (e.g., hepatic clearance) based on lipophilicity (LogP ≈ 2.5) and polar surface area (≈80 Ų) .

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